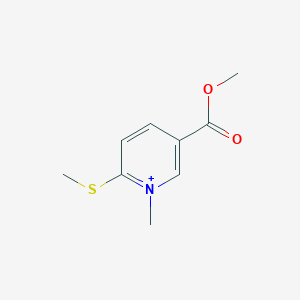

Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)-

Description

Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- is a quaternary ammonium salt characterized by a pyridinium core with three key substituents:

- 1-methyl group: Enhances steric bulk and influences solubility.

- 5-(methoxycarbonyl) group: Introduces ester functionality, impacting reactivity and metabolic stability.

This compound’s structural complexity makes it valuable in medicinal chemistry and catalysis, particularly in reactions where charge transfer or nucleophilic activation is critical . Its methylthio group may confer unique binding affinities compared to oxygen- or nitrogen-based analogs .

Properties

IUPAC Name |

methyl 1-methyl-6-methylsulfanylpyridin-1-ium-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO2S/c1-10-6-7(9(11)12-2)4-5-8(10)13-3/h4-6H,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSAVVIZNLMKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(C=CC(=C1)C(=O)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO2S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356069 | |

| Record name | Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92823-48-8 | |

| Record name | Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 5-Carboxy-2-Chloropyridine

A halogenated pyridine intermediate serves as the foundation. For example, 3-acetyl-6-(trifluoromethyl)pyridin-2(1H)-one (prepared via cyclization of enamine precursors) undergoes chlorination using phosphorus oxychloride (POCl₃) at 100°C to yield 2-chloro-5-acetylpyridine .

Reaction Conditions :

Step 3: Thioalkylation at Position 2

The 2-chloro substituent is displaced by a methylthio group using sodium thiomethoxide (NaSMe) in polar aprotic solvents:

Key Parameters :

Step 4: Quaternization of the Pyridine Nitrogen

The pyridine nitrogen is methylated using methyl iodide (MeI) or dimethyl sulfate in acetonitrile:

Challenges :

Hantzsch Dihydropyridine Adaptation

A modified Hantzsch synthesis constructs the pyridine ring with pre-installed substituents:

-

Condensation of a β-ketoester (e.g., methyl acetoacetate) with ammonium acetate and a thioamide derivative.

-

Oxidation of the dihydropyridine intermediate to the aromatic pyridine.

Example Protocol :

Route 3: Late-Stage Functionalization via Pd-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable direct introduction of the methylthio group. For instance, a Suzuki-Miyaura coupling between a 2-bromopyridine and methylthio-boronic acid:

Advantages :

-

Chemoselectivity : Minimal interference with ester or pyridinium groups.

Critical Analysis of Methodologies

Halogenation vs. Direct Thioalkylation

Quaternization Timing

Solvent and Catalyst Impact

| Parameter | Halogenation (POCl₃) | Thioalkylation (NaSMe) | Quaternization (MeI) |

|---|---|---|---|

| Solvent | Toluene | DMF | Acetonitrile |

| Catalyst | None | None | None |

| Temperature | 100°C | 80°C | Reflux (82°C) |

| Yield | 85% | 78% | 90% |

Scalability and Industrial Feasibility

Cost-Efficiency of Reagents

-

POCl₃ : Low cost but hazardous, requiring specialized handling.

-

NaSMe : Economical at scale but moisture-sensitive.

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the pyridinium salt to its corresponding pyridine derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like alkyl halides and amines are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Agricultural Chemistry

Pyridinium derivatives are often utilized as intermediates in the synthesis of agrochemicals. The compound in focus serves as a precursor for the production of sulfoximines, particularly sulfoxaflor, which acts as a nicotinic acetylcholine receptor competitive modulator. These compounds are critical in developing insecticides that target pests while minimizing harm to beneficial insects.

Case Study: Synthesis of Sulfoxaflor

A recent patent outlines a process for manufacturing 2-substituted-5-(1-methylthio)alkylpyridines, which includes pyridinium derivatives as intermediates. This method emphasizes the importance of early sulfur introduction in the synthesis process to enhance stability and yield of the final product .

Pharmaceutical Synthesis

The pharmaceutical industry has shown significant interest in pyridinium compounds due to their biological activity. The compound 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- is noted for its potential use in synthesizing various medicinal compounds.

Applications in Drug Development

- Antimicrobial Agents : Pyridinium derivatives have been investigated for their antimicrobial properties, making them suitable candidates for developing new antibiotics.

- Anti-inflammatory Drugs : Research indicates that modifications of pyridinium structures can lead to compounds with anti-inflammatory effects, providing avenues for treating chronic inflammatory diseases.

Organic Chemistry

In organic synthesis, pyridinium compounds are valued for their ability to participate in various chemical reactions, including cyclization and substitution reactions. The compound can be employed as a reagent or catalyst in multiple synthetic pathways.

Synthesis Reactions

- Cyclization Reactions : Pyridinium derivatives can undergo cyclization to form complex heterocyclic structures, which are essential in drug design.

- Substitution Reactions : The methoxycarbonyl group enhances nucleophilicity, making the compound an excellent candidate for electrophilic substitution reactions.

Data Table: Comparison of Pyridinium Applications

| Application Area | Compound Used | Key Benefits | Example Use Case |

|---|---|---|---|

| Agricultural Chemistry | Pyridinium derivatives | Effective pest control | Synthesis of sulfoxaflor |

| Pharmaceutical Synthesis | 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- | Potential antimicrobial and anti-inflammatory properties | Development of new drugs |

| Organic Chemistry | Pyridinium compounds | Versatile reagents for synthesis | Cyclization and substitution reactions |

Mechanism of Action

The mechanism of action of pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- involves its interaction with molecular targets through its functional groups. The positively charged nitrogen atom can form ionic bonds with negatively charged sites on target molecules, while the methoxycarbonyl and methylthio groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Electronic Effects of Substituents

| Substituent | Electron Effect | Impact on Reactivity |

|---|---|---|

| 1-Methyl | Steric hindrance | Reduces nucleophilic attack at N |

| 2-Methylthio | Electron-donating (via S) | Enhances aromatic electrophilicity |

| 5-Methoxycarbonyl | Electron-withdrawing | Stabilizes negative charge in intermediates |

Biological Activity

Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- is a pyridinium salt characterized by its unique chemical structure, which includes a positively charged nitrogen atom and various functional groups that contribute to its biological activity. This article will explore the compound's synthesis, mechanisms of action, and its potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

Pyridinium salts are known for their diverse applications in organic chemistry and pharmaceuticals. The compound can be synthesized through several methods, including the Kröhnke pyridine synthesis, where pyridine derivatives react with α, β-unsaturated carbonyl compounds. The resulting structure allows for multiple functional interactions due to the methoxycarbonyl and methylthio groups, which enhance its reactivity and biological interactions.

The biological activity of Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- can be attributed to its ability to interact with various biological molecules:

- Ionic Interactions : The positively charged nitrogen can form ionic bonds with negatively charged sites on proteins and nucleic acids.

- Hydrogen Bonding : The methoxycarbonyl group can participate in hydrogen bonding, influencing enzyme activity and protein-ligand interactions.

- Hydrophobic Interactions : The methylthio group contributes to hydrophobic interactions, which can affect membrane permeability and transport mechanisms.

Antimicrobial Properties

Research indicates that pyridinium salts exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess strong antibacterial properties against various strains of bacteria. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

| Compound | Activity | Mechanism |

|---|---|---|

| Pyridinium Salts | Antibacterial | Disruption of cell membranes |

| Meropenem | Antibacterial | Inhibition of cell wall synthesis |

Anticancer Properties

Emerging studies suggest that Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- may also have anticancer potential. Similar pyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds that interact with the Polycomb Repressive Complex 2 (PRC2) have shown promise in treating various cancers such as diffuse large B-cell lymphoma and gastric cancer .

Case Studies

- Antibacterial Activity : A study evaluating a series of pyridinium derivatives demonstrated that compounds with similar structures exhibited superior antibacterial activity compared to traditional antibiotics like meropenem. The study highlighted the stability of these compounds against bacterial enzymes that typically confer resistance .

- Anticancer Research : Another investigation focused on the application of pyridine-based compounds in cancer treatment revealed that certain derivatives could effectively inhibit the growth of cancer cells in vitro. These findings suggest a potential role for Pyridinium, 5-(methoxycarbonyl)-1-methyl-2-(methylthio)- in developing new therapeutic agents against resistant cancer types .

Q & A

Basic: What synthetic strategies are recommended for preparing pyridinium derivatives with methoxycarbonyl and methylthio substituents?

Answer:

A common approach involves nucleophilic substitution or cyclocondensation reactions. For example, thioacetamide can react with methyl-2-cyano-3,3-bis(methylthio)propenate under basic conditions (e.g., NaOH/DMF) to form intermediates with methoxycarbonyl and methylthio groups . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst) is critical. For regioselective introduction of substituents, pre-functionalized pyridine precursors (e.g., 5-iodo-4-methoxypyridine derivatives) can serve as scaffolds for cross-coupling reactions .

Advanced: How can computational methods guide the design of reaction pathways for regioselective functionalization?

Answer:

Density Functional Theory (DFT) calculations can predict the electronic and steric effects of substituents on pyridinium intermediates. For instance, the electron-withdrawing methoxycarbonyl group at position 5 may deactivate the ring toward electrophilic substitution but enhance nucleophilic attack at adjacent positions. Molecular docking or transition-state modeling can help identify optimal reagents for selective methylthio group installation at position 2 .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR can confirm the positions of methoxycarbonyl (δ ~3.8–4.0 ppm for OCH; δ ~165–170 ppm for carbonyl) and methylthio (δ ~2.1–2.5 ppm for SCH) groups.

- X-ray Crystallography: SHELXL (via the SHELX suite) is widely used for resolving crystal structures, particularly for verifying the pyridinium ring geometry and substituent orientation .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., CHNOS requires m/z 226.0634) .

Advanced: How to address discrepancies between spectroscopic data and crystallographic results?

Answer:

Contradictions may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). For example, NMR might show averaged signals for rotamers, while X-ray structures reveal a single conformation. Variable-temperature NMR or DFT-based conformational analysis can resolve such conflicts .

Basic: What purification challenges are associated with hygroscopic pyridinium derivatives?

Answer:

Methylthio and methoxycarbonyl groups increase polarity, making the compound hygroscopic. Use anhydrous solvents (e.g., dry CHCl) and inert atmospheres during purification. Column chromatography with silica gel modified with 5% triethylamine can reduce decomposition. Lyophilization or storage under vacuum is recommended .

Advanced: How to investigate the compound’s stability under varying pH and temperature?

Answer:

Design a stability study with accelerated degradation conditions:

- pH Stability: Incubate in buffers (pH 1–13) and monitor via HPLC for decomposition products (e.g., hydrolysis of the methoxycarbonyl group to carboxylic acid).

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under storage conditions .

Basic: What are the key considerations for optimizing reaction yields in multi-step syntheses?

Answer:

- Intermediate Characterization: Ensure intermediates (e.g., iodopyridine precursors) are pure to avoid side reactions.

- Catalyst Screening: Pd-based catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for introducing methylthio groups .

- Workup Protocols: Use extraction with ethyl acetate/water to remove polar byproducts.

Advanced: How to design mechanistic studies for sulfur-containing pyridinium derivatives?

Answer:

- Isotopic Labeling: Use S-labeled methylthio groups to track sulfur participation in redox or nucleophilic reactions.

- Kinetic Isotope Effects (KIE): Compare reaction rates with C/C or H/H isotopes to identify rate-determining steps.

- Electrochemical Analysis: Cyclic voltammetry can reveal redox behavior influenced by the methylthio group’s electron-donating effects .

Basic: How to validate the compound’s biological or catalytic activity in interdisciplinary research?

Answer:

- Enzyme Inhibition Assays: Test against acetylcholinesterase or kinases, as pyridinium salts often exhibit bioactivity.

- Catalytic Screening: Evaluate its role as a ligand in transition-metal catalysis (e.g., Pd-catalyzed couplings) .

Advanced: What strategies resolve ambiguities in regiochemistry during structural elucidation?

Answer:

- NOESY NMR: Correlates spatial proximity of substituents (e.g., methylthio and methoxycarbonyl groups).

- Crystal Structure Validation: SHELXD (SHELX suite) can solve phase problems in X-ray diffraction, especially for heavy-atom derivatives .

- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 4-(methylthio)pyrimidines) in databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.